molecular formula C8H16N2O3 B13522845 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide

Katalognummer: B13522845
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: SXKHAIOBRAFHQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol This compound is characterized by the presence of an amino group, a butanamide backbone, and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide typically involves the reaction of 2-amino-4-bromobutanamide with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4-((tetrahydrofuran-2-yl)oxy)butanamide
  • 2-Amino-4-((tetrahydrofuran-4-yl)oxy)butanamide
  • 2-Amino-4-((tetrahydropyran-3-yl)oxy)butanamide

Comparison: Compared to these similar compounds, 2-Amino-4-((tetrahydrofuran-3-yl)oxy)butanamide is unique due to the specific position of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. The presence of the amino group and the butanamide backbone also contributes to its distinct properties .

Eigenschaften

Molekularformel

C8H16N2O3

Molekulargewicht

188.22 g/mol

IUPAC-Name

2-amino-4-(oxolan-3-yloxy)butanamide

InChI

InChI=1S/C8H16N2O3/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H2,10,11)

InChI-Schlüssel

SXKHAIOBRAFHQK-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1OCCC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.